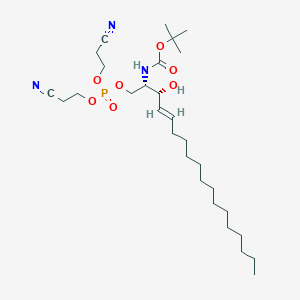![molecular formula C10H13NO2 B032314 N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 CAS No. 131815-58-2](/img/structure/B32314.png)
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is a deuterated analog of N-[2-(4-Hydroxyphenyl)ethyl]acetamide. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies. The molecular formula of this compound is C10H10D3NO2, and it has a molecular weight of 182.23 .
Mechanism of Action
Target of Action
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is a biochemical used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound maintains anti-tumor properties . The exact mechanism of how it interacts with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to be derived from a marine bacterium named Streptoverticillium , suggesting it may interact with biochemical pathways common in marine organisms
Result of Action
This compound is known to maintain anti-tumor properties . This suggests that the compound may have a cytotoxic effect, leading to the death of tumor cells.
Action Environment
Given that the compound is derived from a marine bacterium , it is possible that factors such as temperature, pH, and salinity could impact its action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 typically involves the deuteration of N-[2-(4-Hydroxyphenyl)ethyl]acetamide. The process begins with the preparation of the non-deuterated compound, which can be synthesized through the reaction of 4-hydroxyphenethylamine with acetic anhydride. The deuteration is then achieved by replacing the hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Hydroxyphenyl)ethyl]acetamide
- N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d2
- N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4
Uniqueness
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and biochemical studies. The presence of three deuterium atoms enhances its stability and allows for precise tracing in metabolic and pharmacokinetic studies .
Properties
IUPAC Name |
2,2,2-trideuterio-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDWJOOPFDQZNK-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)






